molecular formula C11H11N3O2 B8328508 3-(4-aminophenyl)-2-furancarboxylic Acid hydrazide

3-(4-aminophenyl)-2-furancarboxylic Acid hydrazide

Cat. No.: B8328508
M. Wt: 217.22 g/mol
InChI Key: RYWWPGRJXHWFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-aminophenyl)-2-furancarboxylic Acid hydrazide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-(4-aminophenyl)furan-2-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c12-8-3-1-7(2-4-8)9-5-6-16-10(9)11(15)14-13/h1-6H,12-13H2,(H,14,15)

InChI Key

RYWWPGRJXHWFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=C2)C(=O)NN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After ethyl 3-(4-aminophenyl)-2-furan carboxylate (7 g) was dissolved in a mixed solvent of 1,4-dioxane (7 mL) and ethanol (3 mL), hydrazine monohydrate (11.4 mL) was added. The mixture was heated at reflux for 6 hours. Ethyl acetate (100 mL) was added to the reaction mixture, and the mixture was washed with a saturated sodium chloride solution. Thereafter, the organic layer was dried over magnesium sulfate and concentrated under reduced pressure, thereby giving 3.8 g of the target compound as a solid.
Name
ethyl 3-(4-aminophenyl)-2-furan carboxylate
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.